Cas no 2171706-35-5 (2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylacetamido}butanoic acid)
L'acido 2-{2-[3-({(9H-fluoren-9-il)metossicarbonil}ammino)fenil]-N-metilacetammido}butanoico è un composto organico complesso utilizzato principalmente nella sintesi peptidica. La sua struttura incorpora il gruppo Fmoc (9-fluorenilmetossicarbonile), un protettore amminico ampiamente utilizzato per la sua stabilità e la rimozione selettiva in condizioni basiche blande. La presenza del gruppo N-metilacetammido conferisce una maggiore resistenza alla degradazione proteolitica, rendendolo particolarmente utile nella produzione di peptidi modificati. La sua reattività controllata e l'alta purezza lo rendono adatto per applicazioni in chimica combinatoria e nello sviluppo di farmaci peptidomimetici. La struttura chimica ben definita garantisce riproducibilità nei processi sintetici.

2171706-35-5 structure
Nome del prodotto:2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylacetamido}butanoic acid
2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylacetamido}butanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylacetamido}butanoic acid
- 2171706-35-5
- 2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylacetamido}butanoic acid
- EN300-1518228
-
- Inchi: 1S/C28H28N2O5/c1-3-25(27(32)33)30(2)26(31)16-18-9-8-10-19(15-18)29-28(34)35-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,3,16-17H2,1-2H3,(H,29,34)(H,32,33)
- Chiave InChI: FMIUMGUFJSJAJP-UHFFFAOYSA-N
- Sorrisi: O(C(NC1=CC=CC(=C1)CC(N(C)C(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Proprietà calcolate
- Massa esatta: 472.19982200g/mol
- Massa monoisotopica: 472.19982200g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 35
- Conta legami ruotabili: 9
- Complessità: 736
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 95.9Ų
2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylacetamido}butanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1518228-0.05g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylacetamido}butanoic acid |
2171706-35-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1518228-0.1g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylacetamido}butanoic acid |
2171706-35-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1518228-5000mg |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylacetamido}butanoic acid |
2171706-35-5 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1518228-250mg |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylacetamido}butanoic acid |
2171706-35-5 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1518228-10000mg |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylacetamido}butanoic acid |
2171706-35-5 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1518228-1.0g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylacetamido}butanoic acid |
2171706-35-5 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1518228-2.5g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylacetamido}butanoic acid |
2171706-35-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1518228-10.0g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylacetamido}butanoic acid |
2171706-35-5 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1518228-1000mg |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylacetamido}butanoic acid |
2171706-35-5 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1518228-5.0g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylacetamido}butanoic acid |
2171706-35-5 | 5g |
$9769.0 | 2023-06-05 |
2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylacetamido}butanoic acid Letteratura correlata
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
2171706-35-5 (2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylacetamido}butanoic acid) Prodotti correlati
- 915220-91-6(1-ethyl-3-(isocyanatomethyl)benzene)
- 104966-97-4(10-Hydroxy-1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-one)
- 1519887-19-4(5-[(Trifluoroacetamido)methyl]pyridine-2-carboxylic acid)
- 2228441-76-5(2-chloro-3,4-dimethoxyphenyl sulfamate)
- 1562084-97-2(Bicyclo[2.2.1]heptane, 2-(bromomethyl)-2-ethyl-)
- 1178693-34-9(Methyl 1-(piperazin-1-yl)cyclopentane-1-carboxylate)
- 2138568-51-9(2-tert-butyl-5-(furan-3-yl)aniline)
- 2227740-65-8((1R)-2,2,2-trifluoro-1-{3H-1,2,3triazolo4,5-bpyridin-6-yl}ethan-1-ol)
- 2171808-28-7(benzyl N-1-(chlorosulfonyl)-4-methyl-2-(propan-2-yl)pentan-3-ylcarbamate)
- 2640863-19-8(6-Chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole)
Fornitori consigliati
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
